Diphenylpyraline

Übersicht

Beschreibung

Diphenylpyralin ist ein Antihistaminikum der ersten Generation, das zur Klasse der Diphenylpiperidine gehört. Es wird hauptsächlich zur Behandlung von allergischen Erkrankungen wie Rhinitis, Heuschnupfen und juckenden Hautkrankheiten eingesetzt. Diese Verbindung zeigt anticholinerge Wirkungen und wurde als Dopamin-Wiederaufnahmehemmer nachgewiesen, der bei Nagetieren Hyperaktivität hervorruft .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Diphenylpyralin wird durch die Kupplung von 4-Hydroxy-1-methylpiperidin mit Benzhydrylbromid synthetisiert. Die Reaktion beinhaltet das Rückflussk Kochen einer Mischung aus 1-Methyl-4-piperidinol und Benzhydrylbromid in Xylol für etwa 24 Stunden. Die Reaktionsmischung trennt sich in zwei Phasen, wobei die obere Phase die gewünschte Etherverbindung in Xylol gelöst enthält .

Industrielle Produktionsmethoden: Die industrielle Produktion von Diphenylpyralin folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das rohe Benzhydrylether wird durch Abdestillieren des Xylols unter reduziertem Druck gewonnen. Das Produkt wird dann durch eine Reihe von Wasch- und Extraktionsschritten gereinigt, gefolgt von Entfärbung mit Aktivkohle und Neutralisation mit wässrigem Ammoniak .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diphenylpyralin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Diphenylpyralin in seine Amin-Derivate umwandeln.

Substitution: Der Piperidinring ermöglicht Substitutionsreaktionen, insbesondere am Stickstoffatom.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: N-Oxide von Diphenylpyralin.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Piperidinderivate.

Wissenschaftliche Forschungsanwendungen

Antihistaminic Properties

Diphenylpyraline is primarily recognized for its antihistaminic effects , which are beneficial in treating allergic reactions. It functions as an antagonist to the histamine H₁ receptor, thereby reducing symptoms associated with allergies such as rhinitis and urticaria. The effectiveness of DPP in clinical settings has been documented in various studies, demonstrating its role in alleviating allergic symptoms.

Parkinson's Disease Treatment

Historically, this compound has been utilized as a pharmacotherapy for Parkinson's disease. Research indicates that DPP can increase dopamine concentrations in the brain by inhibiting dopamine uptake, similar to other dopaminergic agents like benztropine. This property positions DPP as a candidate for further investigation in managing Parkinsonian symptoms and possibly as an adjunct therapy to standard treatments .

Cocaine Addiction Treatment

Recent studies suggest that this compound may serve as a potential agonist replacement medication for cocaine addiction. Experimental data show that DPP inhibits the dopamine transporter, leading to elevated dopamine levels in the nucleus accumbens, which is associated with reward pathways . This profile indicates that DPP could mitigate withdrawal symptoms and reduce cravings in individuals with cocaine dependence.

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated the absorption and distribution characteristics of this compound. The compound exhibits a delayed peak effect on dopamine uptake inhibition compared to cocaine, suggesting a prolonged therapeutic window that could be advantageous in clinical settings .

Spectrofluorimetric Method

A highly sensitive micellar spectrofluorimetric method has been developed for determining this compound concentrations in pharmaceutical formulations and biological fluids. This method utilizes sodium dodecyl sulfate to enhance fluorescence detection at specific wavelengths, facilitating accurate quantification at nano-level concentrations .

Chromatographic Techniques

Additionally, a green cyclodextrin-modified micellar liquid chromatographic method has been validated for the simultaneous determination of this compound alongside other compounds like paracetamol and caffeine. This method demonstrates excellent recovery rates and has been effectively applied to complex mixtures, showcasing its utility in pharmaceutical analysis .

Clinical Efficacy in Allergic Conditions

Clinical trials have confirmed the efficacy of this compound in treating allergic conditions. For instance, a study involving patients with allergic rhinitis showed significant improvement in symptoms following DPP administration compared to placebo controls .

Safety Profile and Side Effects

The safety profile of this compound has been assessed through various studies, indicating that it is generally well-tolerated with minimal side effects when used at recommended dosages . However, some reports highlight potential adverse reactions such as sedation and dry mouth, which are common among first-generation antihistamines.

Wirkmechanismus

Diphenylpyraline exerts its effects by competing with histamine for H1-receptor sites on effector cells. This antagonism reduces the effects of histamine, leading to a temporary reduction of allergy symptoms. Additionally, this compound acts as a dopamine reuptake inhibitor, which contributes to its psychostimulant properties .

Vergleich Mit ähnlichen Verbindungen

Diphenhydramine: Another first-generation antihistamine with similar anticholinergic effects.

Chlorpheniramine: A first-generation antihistamine used for similar allergic conditions.

Promethazine: Known for its antihistamine and antiemetic properties.

Uniqueness: Diphenylpyraline is unique due to its dual action as an antihistamine and dopamine reuptake inhibitor. This combination of properties makes it particularly useful in treating both allergic conditions and certain neurological disorders .

Biologische Aktivität

Diphenylpyraline, also known as this compound hydrochloride (DPP), is a first-generation antihistamine primarily recognized for its potent antagonistic effects on histamine H1 receptors. This compound has garnered attention not only for its antihistaminic properties but also for its neuropharmacological effects, particularly concerning dopamine modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

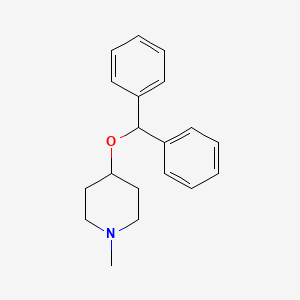

- Molecular Formula : C₁₉H₂₃NO

- Molecular Weight : 281.392 g/mol

- CAS Number : 147-20-6

- Density : 1.08 g/cm³

- Boiling Point : 378.7ºC

- Flash Point : 111.6ºC

This compound functions primarily as a histamine H1 receptor antagonist , which inhibits the action of histamine, a key mediator in allergic responses. This action helps alleviate symptoms associated with allergic conditions such as rhinitis and hay fever. Additionally, DPP exhibits antimuscarinic properties, contributing to its therapeutic profile in treating pruritic skin disorders and other allergic reactions .

Dopamine Modulation

Recent studies have highlighted DPP's role in modulating dopamine levels within the brain. Research indicates that this compound can inhibit dopamine uptake in the nucleus accumbens, leading to increased extracellular dopamine concentrations. This effect is comparable to that observed with psychostimulants like cocaine, suggesting potential implications for addiction treatment .

In Vitro Studies

- Dopamine Uptake Inhibition :

- Antihistaminic Effects :

In Vivo Studies

-

Locomotor Activity :

- In experiments with C57BL/6 mice, DPP administered via intraperitoneal injection (5-10 mg/kg) elevated extracellular dopamine levels by approximately 200% and induced locomotor activation . This psychostimulant-like effect raises questions about the drug's potential utility in treating conditions related to dopamine dysregulation.

- Behavioral Studies :

Case Studies and Clinical Applications

This compound has been evaluated in clinical settings for its efficacy in managing allergic conditions and potential applications in neuropharmacology:

- A clinical evaluation highlighted its effectiveness against allergic rhinitis and pruritic skin disorders, showcasing its therapeutic benefits beyond traditional antihistamines .

- Investigations into its use as a potential agonist replacement medication for cocaine addiction are ongoing, given its ability to elevate dopamine levels without the same degree of reinforcement associated with cocaine use .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-benzhydryloxy-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQUZNMMYNAXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132-18-3 (hydrochloride) | |

| Record name | Diphenylpyraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022952 | |

| Record name | Diphenylpyraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diphenylpyraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.88e-02 g/L | |

| Record name | Diphenylpyraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Antihistamines such as diphenylpyraline used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. This reduces the effects of histamine, leading to a temporary reduction of allergy symptoms. | |

| Record name | Diphenylpyraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147-20-6 | |

| Record name | Diphenylpyraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylpyraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylpyraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphenylpyraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylpyraline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPYRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33361OE3AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diphenylpyraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015277 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.